(E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
This compound is an acrylonitrile derivative featuring a benzimidazole core tethered to a substituted phenyl group. Key structural attributes include:
- Benzimidazole moiety: The 1-ethyl substituent enhances lipophilicity and may influence metabolic stability compared to unsubstituted analogs.
- Acrylonitrile backbone: The (E)-configuration stabilizes the molecule via conjugation, while the nitrile group contributes to electrophilic reactivity.
Properties
Molecular Formula |
C18H13ClFN3 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13ClFN3/c1-2-23-17-9-4-3-8-16(17)22-18(23)12(11-21)10-13-14(19)6-5-7-15(13)20/h3-10H,2H2,1H3/b12-10+ |
InChI Key |
HWKKLHMXODBNBX-ZRDIBKRKSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=C(C=CC=C3Cl)F)/C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=C(C=CC=C3Cl)F)C#N |
Origin of Product |
United States |
Biological Activity
(E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C19H16ClF N3
- Molecular Weight : 335.80 g/mol
Structural Features
The compound features a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
Anticancer Properties
Research has shown that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies indicate that the presence of halogenated phenyl groups can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Antitumor Activity
A study conducted on a series of benzimidazole derivatives demonstrated that modifications in the phenyl ring significantly impacted their cytotoxicity against human cancer cell lines. The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, showing promising results with an IC50 value lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial growth.
Research Findings
In vitro studies have indicated that certain derivatives of benzimidazole possess broad-spectrum antimicrobial activity, which could be attributed to their ability to interfere with microbial DNA synthesis or protein function .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Cytotoxicity : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Activity : It likely targets bacterial ribosomes or cell membranes, leading to cell lysis.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s chloro and fluoro groups (EWGs) contrast with the nitro group in compound 1f , which is a stronger EWG. This difference may alter electronic density, impacting reactivity or binding affinity .
- Synthetic Methods: Compound 1f employs a Knoevenagel condensation with piperidine as a base, a common strategy for acrylonitrile derivatives. The target compound may use similar conditions, though substituents could necessitate optimization .
- Crystallinity : The ethoxy and hydroxy substituents in the nitromethane solvate () promote hydrogen bonding, enhancing crystallinity. The target’s chloro/fluoro groups may favor halogen bonding, affecting solid-state packing .
Physicochemical and Reactivity Comparisons
Table 2: Physicochemical Properties
Key Observations :
- Lipophilicity : The target’s 1-ethyl group increases LogP compared to the nitromethane solvate’s polar hydroxy/ethoxy groups .
- Reactivity : The acrylonitrile backbone in all compounds allows nucleophilic additions, but the target’s EWGs may accelerate such reactions compared to electron-donating substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
